molecular formula C20H17BrO6 B2498187 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate CAS No. 384800-22-0

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate

Cat. No. B2498187
CAS RN: 384800-22-0
M. Wt: 433.254
InChI Key: PPVWEWOLFGUFCY-UHFFFAOYSA-N
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Description

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, being a furan derivative, could potentially be used in the development of new antibacterial drugs.

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This compound could potentially be used in the development of new antimicrobial drugs.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound, being a boron reagent, could potentially be used in SM coupling reactions.

Protodeboronation

This compound could potentially be used in protodeboronation reactions . Protodeboronation is a useful reaction in organic synthesis, and this compound could be used as a reagent in such reactions.

Development of New Drugs

The furan nucleus is an essential synthetic technique in the search for new drugs . This compound, being a furan derivative, could potentially be used in the development of new drugs.

Combatting Microbial Resistance

Furan derivatives can aid in the creation of more effective and secure antimicrobial agents to combat the enduring issue of microbial resistance . This compound could potentially be used in research aimed at combatting microbial resistance.

properties

IUPAC Name

ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWEWOLFGUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate

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